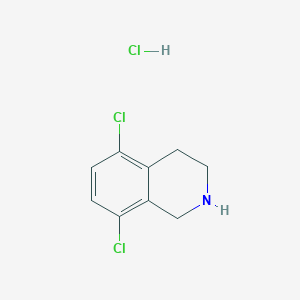

5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Übersicht

Beschreibung

5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (5,8-DHTIQ-HCl) is an organic compound with a unique chemical structure and a wide range of applications. It is a derivative of isoquinoline, a heterocyclic aromatic compound that is found in many natural products. 5,8-DHTIQ-HCl is used in a variety of fields, including pharmaceuticals, agrochemicals, and biotechnology. This compound has been studied extensively in recent years due to its potential applications in drug development and disease treatment.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Characterization

Several studies focus on the synthesis and chemical properties of compounds related to 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. For example, the synthesis and spectroscopic characterization of divalent transition metal complexes of 8-hydroxyquinoline derivatives reveal their potential in forming complexes that may have similar behaviors or applications as the compound Patel & Patel, 2017. Additionally, the development of new tetranuclear complexes based on an 8-hydroxyquinoline Schiff base derivative showcases the versatility of these compounds in creating materials with specific magnetic and structural properties Gao et al., 2017.

Material Science and Anticorrosion

Research into the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in acidic medium provides insights into how derivatives of this compound might be utilized in protecting metals against corrosion. This suggests potential applications in material preservation and engineering Douche et al., 2020.

Medicinal Chemistry and Biological Activities

Although the request specified to exclude information related to drug use, dosage, and side effects, it's noteworthy that research on compounds structurally related to this compound often explores their biological activities. For instance, studies on the synthesis and antimicrobial activities of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives indicate a broader interest in the potential therapeutic applications of such compounds Dixit et al., 2010.

Photoluminescence and OLED Applications

Research into the photoluminescence properties of 8-hydroxyquinoline derivatives and their applications in organic light-emitting diodes (OLEDs) suggests potential uses of this compound in the development of electronic and photonic devices. These studies demonstrate how structural modifications can influence the luminescence and electronic properties of such compounds, making them valuable in creating advanced materials for technology applications Huo et al., 2015.

Wirkmechanismus

Target of Action

A structurally similar compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is known to be a potent reversible inhibitor of phenylethanolamine n-methyltransferase .

Mode of Action

If it acts similarly to the aforementioned compound, it may inhibit the activity of phenylethanolamine N-methyltransferase, thereby affecting the metabolism of certain neurotransmitters .

Biochemical Pathways

Inhibition of phenylethanolamine n-methyltransferase could potentially impact the synthesis of epinephrine, a key neurotransmitter .

Result of Action

If it acts similarly to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, it may influence neurotransmitter levels by inhibiting phenylethanolamine N-methyltransferase .

Eigenschaften

IUPAC Name |

5,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-8-1-2-9(11)7-5-12-4-3-6(7)8;/h1-2,12H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIGGTAPQQZXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503771 | |

| Record name | 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73075-48-6 | |

| Record name | 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(bromomethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1611067.png)

![4-(Chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1611073.png)

![7-chlorobenzo[b]thiophen-3(2H)-one](/img/structure/B1611075.png)

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibutanoic acid](/img/structure/B1611085.png)

![Thieno[2,3-B]pyridin-6-amine](/img/structure/B1611086.png)